molecular formula C24H25FN2O4 B1242502 Butanoic acid, 2,2-diethyl-4-((3-((7-fluoro-2-quinolinyl)methoxy)phenyl)amino)-4-oxo- CAS No. 168082-74-4

Butanoic acid, 2,2-diethyl-4-((3-((7-fluoro-2-quinolinyl)methoxy)phenyl)amino)-4-oxo-

Cat. No.: B1242502
CAS No.: 168082-74-4
M. Wt: 424.5 g/mol
InChI Key: BFNAFTJCDGWFMQ-UHFFFAOYSA-N
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Properties

CAS No.

168082-74-4

Molecular Formula

C24H25FN2O4

Molecular Weight

424.5 g/mol

IUPAC Name

2,2-diethyl-4-[3-[(7-fluoroquinolin-2-yl)methoxy]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C24H25FN2O4/c1-3-24(4-2,23(29)30)14-22(28)27-18-6-5-7-20(13-18)31-15-19-11-9-16-8-10-17(25)12-21(16)26-19/h5-13H,3-4,14-15H2,1-2H3,(H,27,28)(H,29,30)

InChI Key

BFNAFTJCDGWFMQ-UHFFFAOYSA-N

SMILES

CCC(CC)(CC(=O)NC1=CC(=CC=C1)OCC2=NC3=C(C=CC(=C3)F)C=C2)C(=O)O

Canonical SMILES

CCC(CC)(CC(=O)NC1=CC(=CC=C1)OCC2=NC3=C(C=CC(=C3)F)C=C2)C(=O)O

Synonyms

4-(3-(7-fluoro-2-quinolinyl-methoxy)phenyl-amino)-2,2-diethyl-4-oxo-butanoic acid
CGP 57698
CGP-57698

Origin of Product

United States

Chemical Reactions Analysis

CGP-57698 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

CGP-57698 exerts its effects by antagonizing cysteinyl leukotriene receptor 1. This receptor is involved in the inflammatory response, and by blocking it, CGP-57698 can reduce inflammation and bronchoconstriction. The molecular targets include leukotriene receptors in the respiratory system, and the pathways involved are primarily related to the leukotriene signaling cascade .

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